molecular formula C15H12N4O2S3 B2664289 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide CAS No. 392290-77-6

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2664289
CAS No.: 392290-77-6
M. Wt: 376.47
InChI Key: CWNIWWNMHYVMBK-UHFFFAOYSA-N
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Description

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S3 and its molecular weight is 376.47. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition for Antitumor Activity

Research indicates that derivatives similar to the mentioned compound have been synthesized and investigated for their inhibitory activity against tumor-associated carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme overexpressed in various cancers and is associated with tumor growth and metastasis. Inhibition of CA IX has been proposed as a therapeutic strategy for cancer treatment. Studies show that certain sulfonamide and thiadiazole derivatives, including those structurally related to N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide, exhibit potent inhibitory effects against CA IX, suggesting their potential as antitumor agents (Ilies et al., 2003).

Antimicrobial and Antifungal Applications

Compounds within the thiadiazole family have also been explored for their antimicrobial and antifungal properties. Research has extended to the synthesis of various thiadiazole derivatives, revealing that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates a broad spectrum of potential applications in developing new antimicrobial and antifungal agents (Kobzar et al., 2019).

Synthesis and Drug Development

The compound's thiadiazole and thiophene moieties are key structural elements in medicinal chemistry for the synthesis of drug-like molecules. For example, thiophene derivatives have been synthesized and evaluated for their anticancer activity, demonstrating that certain structural modifications can enhance their biological activity against various cancer cell lines (Atta & Abdel‐Latif, 2021). Similarly, thiadiazole derivatives have been synthesized and assessed for their potential antidepressant and anxiolytic activities, showing that specific substitutions in the thiadiazole ring can result in compounds with significant central nervous system activity (Clerici et al., 2001).

Properties

IUPAC Name

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S3/c20-12(16-10-5-2-1-3-6-10)9-23-15-19-18-14(24-15)17-13(21)11-7-4-8-22-11/h1-8H,9H2,(H,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNIWWNMHYVMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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